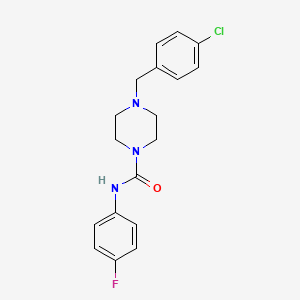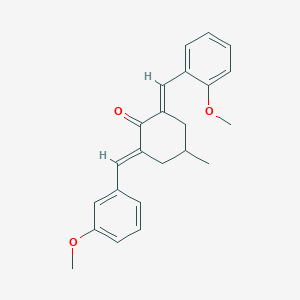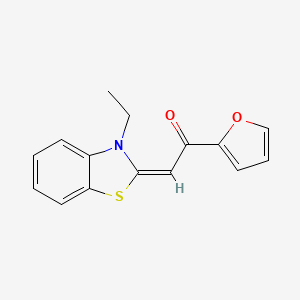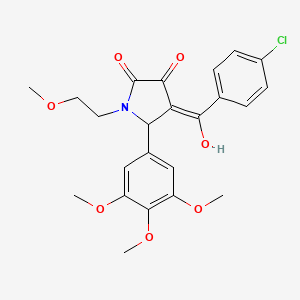
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-(4-fluorophenyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant interest in the scientific community due to its potential application in various fields. CPP is a piperazine derivative that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用機序
CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions into the cell. This mechanism of action has been shown to be useful in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. CPP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the modulation of the HPA axis, and the regulation of the immune system. CPP has also been shown to have anti-inflammatory effects, which may make it useful in treating various inflammatory diseases.
実験室実験の利点と制限
CPP has several advantages for use in lab experiments, including its high potency and specificity as an NMDA receptor antagonist, its ability to cross the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life and its potential for off-target effects.
将来の方向性
There are several future directions for research on CPP, including the investigation of its potential therapeutic benefits in treating various neurological and psychiatric disorders, the development of more potent and selective NMDA receptor antagonists, and the exploration of the role of NMDA receptors in various physiological and pathological processes. Additionally, the use of CPP as a tool for studying the effects of stress and anxiety on the brain and the development of animal models of these disorders may also be promising areas of research.
合成法
CPP can be synthesized through a multi-step process involving the reaction of 1-piperazinecarboxylic acid with 4-chlorobenzyl chloride and 4-fluoroaniline. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through recrystallization or chromatography to obtain CPP in its pure form.
科学的研究の応用
CPP has been extensively studied for its potential application in various fields of scientific research, including neuroscience, pharmacology, and toxicology. CPP has been shown to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful in studying the role of NMDA receptors in various physiological and pathological processes. CPP has also been used as a tool to study the effects of stress and anxiety on the brain and to investigate the potential therapeutic benefits of NMDA receptor antagonists in treating anxiety and depression.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCQQTIHTDTUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5312118.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![8-(4-fluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312138.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)

![4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)